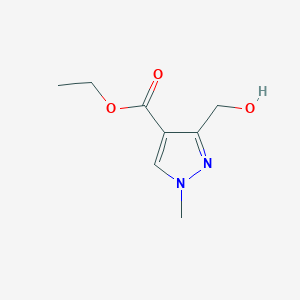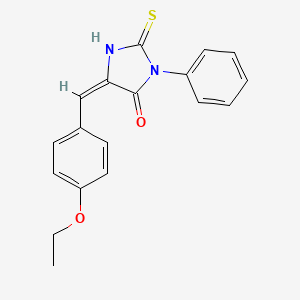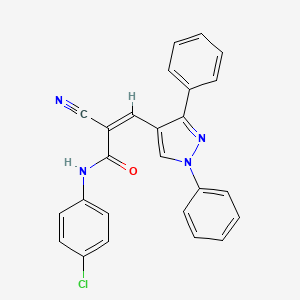
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CPP or CPPene and has been found to exhibit anti-cancer, anti-inflammatory, and immunomodulatory properties.
作用机制
The exact mechanism of action of CPPene is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. CPPene has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. In addition, CPPene has been shown to inhibit the activity of the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
CPPene has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CPPene has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, CPPene has been found to enhance the activity of natural killer cells and T cells, which are involved in the immune response.
实验室实验的优点和局限性
One advantage of CPPene is its potential as a therapeutic agent for the treatment of cancer and inflammation. It has been found to exhibit potent anti-cancer and anti-inflammatory properties in vitro and in vivo. However, one limitation of CPPene is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of CPPene.
未来方向
There are several future directions for research on CPPene. One direction is the development of more efficient synthesis methods to improve the yield and purity of CPPene. Another direction is the investigation of the potential side effects of CPPene, as well as its pharmacokinetics and pharmacodynamics. Furthermore, future studies could explore the potential use of CPPene in combination with other therapeutic agents for the treatment of cancer and inflammation.
合成方法
CPPene can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a carbon nucleophile, such as malononitrile or cyanoacetate. In the case of CPPene, the reaction involves the condensation of 4-chlorobenzaldehyde with 1,3-diphenyl-4-hydroxypyrazole-5-one and malononitrile in the presence of a base catalyst. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
科学研究应用
CPPene has been the focus of numerous scientific studies due to its potential as a therapeutic agent. It has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, CPPene has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, CPPene has been found to modulate the immune system by enhancing the activity of natural killer cells and T cells.
属性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O/c26-21-11-13-22(14-12-21)28-25(31)19(16-27)15-20-17-30(23-9-5-2-6-10-23)29-24(20)18-7-3-1-4-8-18/h1-15,17H,(H,28,31)/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDDBUGFZMQJNI-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-fluorobenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2757458.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2757459.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2757461.png)
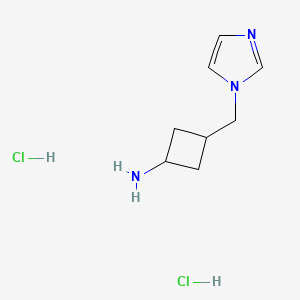

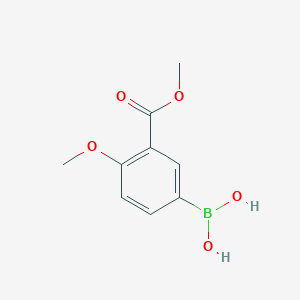
![2lambda6-Thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide](/img/structure/B2757468.png)
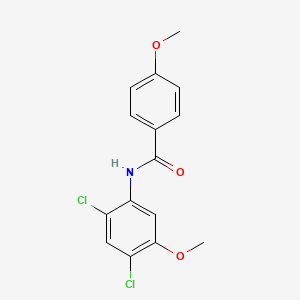
![N-(2,6-dimethylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2757471.png)

